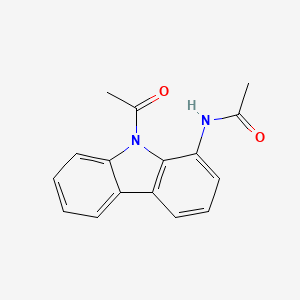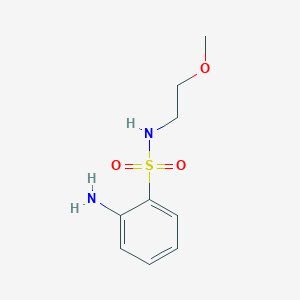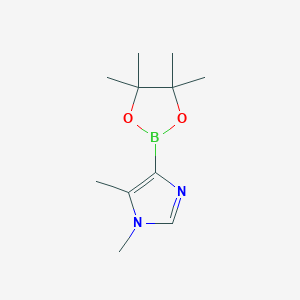![molecular formula C8H7N3O2 B13919365 7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)
7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid typically involves multi-step reactions. One common method includes the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate under reflux conditions, followed by cyclization and chlorination steps . Another method involves the reaction of 2-cyano-4,4-dimethoxybutanoate with formamidine, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and minimizing by-products. For example, the use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . Additionally, the use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production processes .
Analyse Chemischer Reaktionen
Types of Reactions
7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium periodate.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and amines.
Common Reagents and Conditions
Oxidation: Sodium periodate in the presence of a transition metal catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using phosphorus oxychloride, followed by nucleophilic substitution with amines.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key scaffold in the development of kinase inhibitors, which are used in cancer therapy.
Industry: The compound is employed in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is similar in structure but contains a chlorine atom at the 4-position.
4-Aminopyrrolo[2,3-d]pyrimidine: This derivative has an amino group at the 4-position and exhibits different biological activities.
Uniqueness
7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid is unique due to its specific acetic acid functional group, which can enhance its solubility and reactivity compared to other derivatives. This unique feature makes it a valuable scaffold for the development of novel therapeutic agents .
Eigenschaften
Molekularformel |
C8H7N3O2 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-7(13)3-6-5-1-2-9-8(5)11-4-10-6/h1-2,4H,3H2,(H,12,13)(H,9,10,11) |
InChI-Schlüssel |
HUKJYEVWOGJGMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=NC=NC(=C21)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-acetyl-4-methyl-2-[[2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-thiophenecarboxylate](/img/structure/B13919291.png)
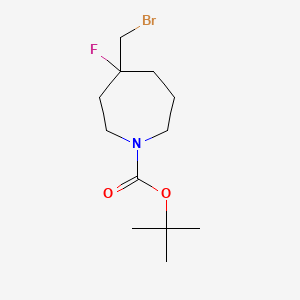
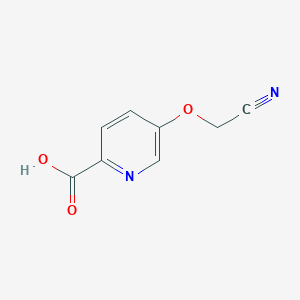
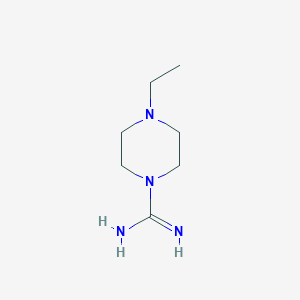
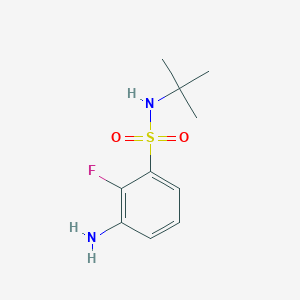


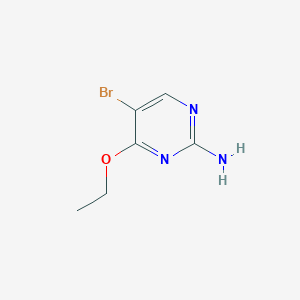
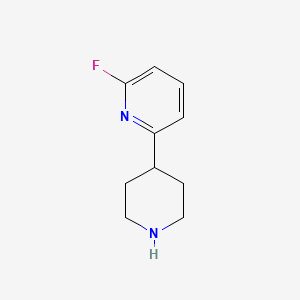
![1-Chloro-7-methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13919338.png)
